molecular formula C11H14N2O B2692705 N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide CAS No. 156694-10-9

N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide

Cat. No.: B2692705
CAS No.: 156694-10-9
M. Wt: 190.246
InChI Key: OPCOPOQVNHAIHJ-UHFFFAOYSA-N
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Description

N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide (Molecular Formula: C11H14N2O) is a synthetic tetrahydroquinoline derivative of significant interest in medicinal chemistry and oncology research . Tetrahydroquinoline scaffolds are recognized for their diverse biological activities and presence in various pharmacologically active compounds . This acetamide-substituted analog serves as a valuable building block and intermediate for researchers developing novel therapeutic agents. The core tetrahydroquinoline structure is a privileged scaffold in drug discovery. Recent research highlights the potential of 1,2,3,4-tetrahydroquinoline derivatives as novel retinoic acid receptor-related orphan receptor γ (RORγ) inverse agonists . RORγ is an emerging and attractive therapeutic target for treating prostate cancer, particularly castration-resistant prostate cancer (CRPC) . Compounds based on this structure have demonstrated potent antiproliferative activity in AR-positive prostate cancer cell lines, inhibited colony formation, and suppressed tumor growth in preclinical xenograft models . Beyond oncology, the tetrahydroquinoline core is investigated for other bioactivities. Structural analogs have been synthesized and evaluated for antiproliferative activities against a panel of human cancer cell lines, including nasopharyngeal carcinoma (NPC-TW01) . Other research avenues include the development of acetylcholinesterase (AChE) inhibitors inspired by the structure of donepezil, indicating the versatility of this chemical scaffold . Researchers should note that some N-alkyl-1,2,3,4-tetrahydroquinoline substructures can undergo metabolic aromatization to quinolinium species in experimental systems, a consideration for in vitro metabolic stability studies . This product is provided for research purposes only and is intended for use by qualified life science researchers. It is strictly not for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8(14)13-11-6-2-5-10-9(11)4-3-7-12-10/h2,5-6,12H,3-4,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCOPOQVNHAIHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=C1CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide typically involves the reaction of 1,2,3,4-tetrahydroquinoline with acetic anhydride or acetyl chloride under acidic or basic conditions . The reaction is usually carried out in the presence of a catalyst such as pyridine or triethylamine to facilitate the acetylation process. The reaction conditions may vary, but it generally requires heating to a temperature range of 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives.

Scientific Research Applications

N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs are derived from modifications to the tetrahydroquinoline/isoquinoline core, substituent positions, or functional groups. Below is a comparative analysis based on evidence:

Table 1: Structural Comparison of N-(1,2,3,4-Tetrahydroquinolin-5-yl)acetamide and Analogs
Compound Name Core Structure Substituents Key Features Hypothetical Implications
This compound Tetrahydroquinoline Acetamide at C5 Rigid bicyclic core, no additional substituents Balanced lipophilicity; potential CNS activity
N-(2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide () Tetrahydroisoquinoline Methyl at C2, acetamide at C5 Isoquinoline core alters ring geometry; methyl enhances lipophilicity Improved metabolic stability; altered target binding
N-(2-Acetyl-1,2,3,4-tetrahydro-8-isoquinolinyl)acetamide () Tetrahydroisoquinoline Acetyl at C2, acetamide at C8 Electron-withdrawing acetyl group Reduced basicity; possible modulation of enzyme inhibition
N-(1,2,3,4-Tetrahydro-2-methyl-5-isoquinolinyl)-2,6-diethylbenzamide () Tetrahydroisoquinoline 2,6-Diethylbenzamide at C5, methyl at C2 Bulky benzamide substituent Enhanced steric hindrance; potential selectivity in receptor binding
Compound 5j () Tetrahydroquinoline fused with azetidine Benzhydryl-azetidine, acetamide side chain Extended heterocyclic system Increased molecular weight; possible pharmacokinetic challenges
Triazole-containing analog () Triazole-thioether linked to indenyl-acetamide Fluorophenyl, triazole, methylsulfonyl Multi-ring system with polar groups Enhanced π-π stacking; improved solubility

Pharmacological Implications

  • Core Rigidity vs. Flexibility: The tetrahydroquinoline core (target compound) offers moderate rigidity, while isoquinoline analogs () may exhibit altered binding due to ring geometry differences.
  • Acetyl or benzamide groups () may reduce metabolic degradation or improve target affinity. Bulkier substituents (e.g., benzhydryl in ) could limit bioavailability due to steric effects .
  • Electronic Effects : Electron-withdrawing groups (e.g., fluorophenyl in ) may improve metabolic stability and binding specificity .

Physicochemical Properties

While explicit data (e.g., solubility, logP) are unavailable in the evidence, trends can be inferred:

  • Polarity : Compounds with sulfonyl () or formyl groups () likely exhibit higher polarity, improving aqueous solubility.
  • Melting Points : Bulky substituents (e.g., benzamide in ) may raise melting points due to crystal packing efficiency.

Biological Activity

N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound has the molecular formula C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol. The synthesis typically involves the reaction of 1,2,3,4-tetrahydroquinoline with acetic anhydride or acetyl chloride under acidic or basic conditions. This compound serves as a precursor for various derivatives that exhibit enhanced biological activities.

Antimicrobial Properties

Research indicates that this compound and its derivatives exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that certain tetrahydroquinoline derivatives can inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has demonstrated promising anticancer properties in several studies. In vitro assays have shown that it can induce apoptosis in cancer cell lines such as Hep-2C and MCF7. For example, one study reported an IC50 value of 11.9 ± 1.04 µM for a related compound against Hep-2C cells after 72 hours of treatment . This suggests that this compound could be a potential candidate for further development as an anticancer agent.

Antioxidant Activity

This compound exhibits antioxidant properties by scavenging free radicals. In various assays measuring total antioxidant capacity (TAC) and reducing power (TRP), tetrahydroquinoline derivatives have shown significant radical scavenging activity . This property is crucial for mitigating oxidative stress-related diseases.

The biological effects of this compound are attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activity by binding to active sites and inhibiting substrate access. For instance:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in disease pathways. This includes potential inhibition of α-amylase and other metabolic enzymes .
  • Cell Cycle Arrest : In cancer studies, it has been observed to cause cell cycle arrest at the G2/M phase in cancer cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, a comparison with similar compounds can be insightful:

Compound NameStructural FeaturesBiological Activity
N-(1,2,3,4-tetrahydroquinolin-3-yl)acetamideSimilar tetrahydroquinoline backboneModerate anticancer activity
N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamideDifferent substitution patternVariable antimicrobial effects
N-(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamideOxo group additionEnhanced antioxidant properties

This table highlights how variations in the chemical structure can influence biological activity significantly.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of tetrahydroquinoline derivatives:

  • Antioxidant Evaluation : A study found that certain derivatives exhibited IC50 values as low as 29.19 ± 0.25 µg/mL in DPPH radical scavenging assays . This indicates strong potential for developing antioxidant therapies.
  • In Vivo Studies : Following promising in vitro results, further investigations into the anti-inflammatory effects were conducted using animal models. These studies demonstrated significant reductions in inflammatory markers compared to standard treatments like acetylsalicylic acid .

Q & A

Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound-protein complexes?

  • Methodological Answer :
  • X-ray crystallography : Co-crystallize the compound with purified nNOS heme domain using PEG 3350 as a precipitant.
  • Cryo-EM : For larger complexes (e.g., nNOS-PSD-95), apply single-particle analysis at 2–3 Å resolution .

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